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Pharmacological Profile & Mechanism of Action

Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI),
making it a first-in-class investigational treatment for ADHD [1]. Its strongest affinity is for the

norepinephrine transporter, followed by dopamine and serotonin [2].

The diagram below illustrates its proposed mechanism of action.
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Comparative Long-Term Efficacy and Safety (up to 52
Weeks)

The following tables summarize the results of an indirect comparison that matched patient characteristics

from a 52-week centanafadine trial with published data from trials of other common ADHD medications

[3].

Efficacy Comparison: Change in ADHD Symptom Scores The efficacy was measured by the mean change
from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale
(ADHD-RS) score.

Medication Performance vs. Centanafadine Statistical Significance

Lisdexamfetamine 6.15-point greater score reduction p < 0.05 (Significantly more effective)
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Medication Performance vs. Centanafadine Statistical Significance
Methylphenidate 1.75-point greater score reduction p = 0.13 (No significant difference)
Atomoxetine 1.60-point greater score reduction p = 0.21 (No significant difference)

Safety Comparison: Risk Differences in Common Adverse Events Positive values indicate a higher risk

with the comparator drug. All listed differences were statistically significant (p < 0.05).

Comparator Drug Adverse Event Risk Difference (Percentage Points)

| Lisdexamfetamine | Insomnia Dry Mouth Upper Respiratory Tract Infection | +12.47 +12.33 +18.75 | |
Methylphenidate | Decreased Appetite Headache Insomnia | +20.25 +18.53 +12.65 | | Atomoxetine |
Nausea Dry Mouth Fatigue | +26.18 +25.07 +13.95 |

Key Clinical Trial Evidence for Centanafadine

The comparative data is supported by robust clinical trial programs. Key findings are summarized below.

Short-Term Efficacy (6-Week Pivotal Trials)

¢ In two Phase 3 randomized controlled trials, both 200 mg/day and 400 mg/day doses of
centanafadine sustained-release (SR) demonstrated statistically significant superiority over
placebo in reducing the AISRS total score at day 42 [4].

o Effect sizes versus placebo were generally in the range of -0.24 to -0.40, which is lower than what is
typically reported for stimulants but similar to other non-stimulants [4].

Long-Term Safety and Exploratory Efficacy (52-Week Open-Label Study)

e A52-week open-label study demonstrated that centanafadine SR 400 mg/day was safe and well-
tolerated [1].

e The most common treatment-emergent adverse events were insomnia (8.0%), nausea (7.7%),
diarrhea (7.0%), and headache (7.0%), which were mostly mild or moderate in severity [1].

e Exploratory efficacy data showed that AISRS total scores improved by up to 57% from baseline,
suggesting sustained symptom control [1].
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Key Takeaways for Clinical Practice and Research

¢ Novel Mechanism: As a triple reuptake inhibitor, centanafadine offers a unique pharmacological
profile that may be particularly relevant for patients with comorbid emotional dysregulation, though
this requires further study [2].

e Favorable Safety Profile: The MAIC analysis suggests centanafadine has a significantly lower
incidence of several common stimulant and non-stimulant side effects, such as decreased
appetite, insomnia, and gastrointestinal issues, over the long term [3].

o Efficacy Positioning: Its efficacy appears to be lower than that of lisdexamfetamine but is not
significantly different from methylphenidate or atomoxetine in matched populations [3]. This
positions it as a viable non-stimulant or alternative stimulant option.

¢ Practical Consideration: Centanafadine's sustained-release formulation is administered twice daily,
with a relatively short titration to a therapeutic dose within one week [4] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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